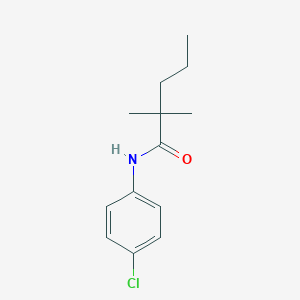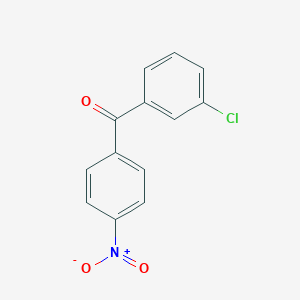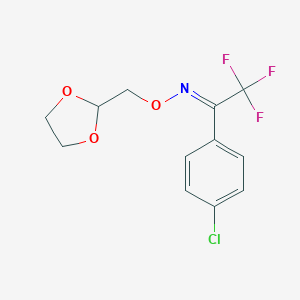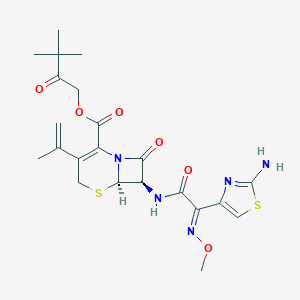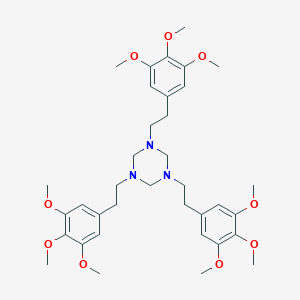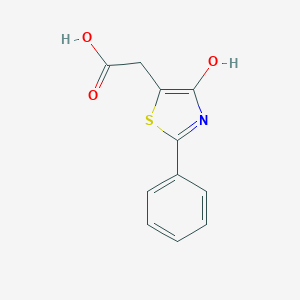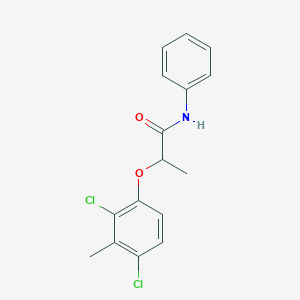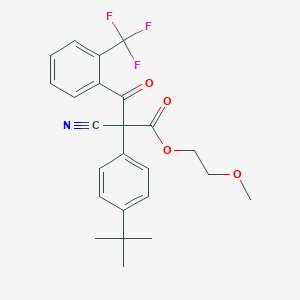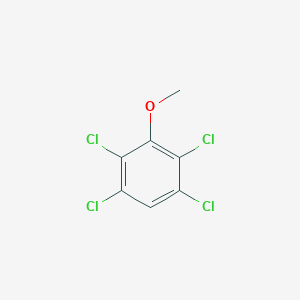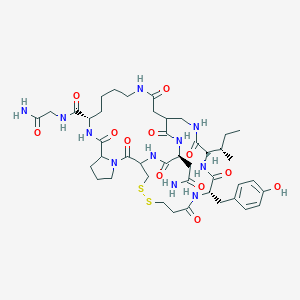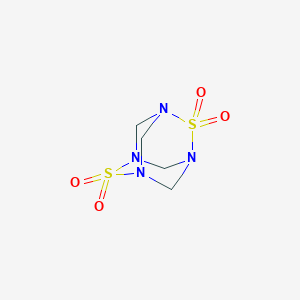![molecular formula C11H15F3N2O3 B166999 Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate CAS No. 135026-14-1](/img/structure/B166999.png)
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have promising effects in the fields of metabolism, cancer, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated when cellular energy levels are low, leading to increased glucose uptake and fatty acid oxidation. Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate are largely due to its activation of AMPK. These effects include increased glucose uptake and fatty acid oxidation, inhibition of mTOR signaling, induction of apoptosis, and reduction of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate can be challenging and time-consuming, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate. One potential direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been extensively studied for its potential applications in various areas of research. In the field of metabolism, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to activate AMPK, a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation, which can potentially be used to treat metabolic disorders such as diabetes and obesity.
In the field of cancer, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is thought to be due to the activation of AMPK, which leads to the inhibition of mTOR signaling, a pathway that is often overactivated in cancer cells.
In the field of neurodegenerative diseases, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This effect is thought to be due to the activation of AMPK, which can modulate various signaling pathways involved in neurodegeneration.
Propiedades
Número CAS |
135026-14-1 |
|---|---|
Nombre del producto |
Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate |
Fórmula molecular |
C11H15F3N2O3 |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
ethyl 2-(tert-butylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H15F3N2O3/c1-5-18-8(17)6-7(11(12,13)14)15-9(19-6)16-10(2,3)4/h5H2,1-4H3,(H,15,16) |
Clave InChI |
PDIJRWGSLBRAKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F |
Sinónimos |
ETHYL 2-[(1,1-DIMETHYLETHYL)AMINO]-4-TRIFLUOROMETHYL-5-OXAZOLECARBOXYLATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
